5-Fhmed-cytosine

Übersicht

Beschreibung

5-Hydroxymethylcytosine is a DNA pyrimidine nitrogen base derived from cytosine. It is potentially important in epigenetics because the hydroxymethyl group on the cytosine can possibly switch a gene on and off. It was first seen in bacteriophages in 1952 and later found to be abundant in human and mouse brains, as well as in embryonic stem cells . In mammals, it can be generated by oxidation of 5-methylcytosine, a reaction mediated by ten-eleven translocation enzymes .

Vorbereitungsmethoden

5-Hydroxymethylcytosine can be synthesized through the oxidation of 5-methylcytosine using ten-eleven translocation enzymes. This enzymatic pathway involves three 5-methylcytosine oxidases: ten-eleven translocation 1, ten-eleven translocation 2, and ten-eleven translocation 3 . Industrial production methods typically involve the use of these enzymes to achieve the desired oxidation state.

Analyse Chemischer Reaktionen

5-Hydroxymethylcytosine undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to 5-formylcytosine and 5-carboxylcytosine by ten-eleven translocation enzymes.

Reduction: It can be reduced back to 5-methylcytosine under certain conditions.

Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like ten-eleven translocation enzymes and reducing agents for the reverse reactions. The major products formed from these reactions are 5-formylcytosine and 5-carboxylcytosine .

Wissenschaftliche Forschungsanwendungen

Cancer Research and Diagnostics

5-hmC has emerged as a significant biomarker in cancer research. Its levels are often altered in various malignancies, making it a potential diagnostic tool.

- Depletion in Tumors : Studies have shown that 5-hmC is significantly depleted in malignant tumors compared to normal tissues. For instance, squamous cell lung cancers exhibit up to a 5-fold reduction in 5-hmC levels, while brain tumors can show reductions greater than 30-fold . This depletion may serve as a distinguishing feature between normal and tumor tissues.

- Epigenetic Profiling : The profiling of 5-hmC across the genome has been utilized to identify cancer subtypes and understand tumorigenesis. Genome-wide assays can reveal aberrant epigenetic events that are often cancer-specific, aiding in the development of novel diagnostic and prognostic tools .

- Association with Gene Regulation : Research indicates that regions rich in 5-hmC are associated with active transcription, particularly in breast tissues. These regions are often linked to pathways involved in lactate oxidation and immune cell function, suggesting that 5-hmC plays a role in maintaining normal cellular functions that may be disrupted during cancer progression .

Developmental Biology

5-hmC is crucial during cellular differentiation and development.

- Differentiation Markers : In studies involving liver progenitor cells, a global increase in 5-hmC was observed during differentiation into hepatocyte-like cells. This increase correlates with the establishment of liver-specific gene expression programs .

- Tissue-Specific Functions : The distribution of 5-hmC varies significantly across different tissues, indicating its role in tissue-specific gene regulation. For example, it is enriched at exon-intron boundaries in neuronal cells, suggesting a link between 5-hmC and alternative splicing mechanisms .

Potential Therapeutic Applications

Given its reversible nature and involvement in gene regulation, 5-hmC presents opportunities for therapeutic interventions.

- Pharmaceutical Targets : The enzymes responsible for the conversion of cytosine to 5-hmC (such as TET enzymes) are often mutated in cancers. Targeting these enzymes could provide new avenues for cancer treatment by restoring normal epigenetic regulation .

-

Gene Therapy : Understanding the role of 5-hmC in gene expression can inform gene therapy strategies. By manipulating levels of 5-hmC at specific genomic loci, researchers may enhance or suppress the expression of genes involved in disease processes4.

Case Studies and Data Tables

To illustrate the applications of 5-hmC further, here are summarized findings from recent studies:

Wirkmechanismus

The mechanism by which 5-hydroxymethylcytosine exerts its effects involves its role in DNA methylation and demethylation. It is produced from 5-methylcytosine by the action of ten-eleven translocation enzymes. This modification can influence gene expression by altering the methylation status of DNA, thereby regulating the accessibility of transcription factors to the DNA . The molecular targets and pathways involved include the ten-eleven translocation enzyme family and the base excision repair pathway .

Vergleich Mit ähnlichen Verbindungen

5-Hydroxymethylcytosine is similar to other cytosine derivatives such as:

5-Methylcytosine: A methylated form of cytosine involved in gene silencing.

5-Formylcytosine: An oxidation product of 5-hydroxymethylcytosine.

5-Carboxylcytosine: Another oxidation product of 5-hydroxymethylcytosine.

What sets 5-hydroxymethylcytosine apart is its unique role in active DNA demethylation and its potential regulatory functions in gene expression .

Biologische Aktivität

5-Hydroxymethylcytosine (5-hmC), a derivative of 5-methylcytosine (5-mC), has emerged as a significant epigenetic mark in mammalian genomes, particularly in the context of gene regulation and cellular differentiation. This article explores the biological activity of 5-hmC, its role in various physiological processes, and its implications in disease, particularly cancer.

Overview of 5-Hydroxymethylcytosine

5-hmC is generated from 5-mC through the action of the ten-eleven translocation (TET) family of enzymes, which catalyze the oxidation of 5-mC. This modification is considered a potential intermediate in the active demethylation of DNA and is involved in various biological functions, including transcriptional regulation and chromatin remodeling .

Biological Functions

Gene Regulation

5-hmC is predominantly found in gene bodies and regulatory regions associated with active transcription. Studies have shown that regions rich in 5-hmC correlate with active gene expression, suggesting its role as a marker for transcriptionally active chromatin . In breast tissues, for instance, high levels of 5-hmC are associated with genes involved in lactate oxidation and immune cell functions, indicating its importance in metabolic processes and immune responses .

Tissue-Specific Distribution

The distribution of 5-hmC is not uniform across tissues. It is particularly abundant in the brain and embryonic stem cells, where it plays crucial roles in development and differentiation. Research indicates that 5-hmC levels vary significantly among different cell types and developmental stages, reflecting its involvement in tissue-specific gene regulatory networks .

Active Demethylation

One of the critical functions of 5-hmC is its involvement in active DNA demethylation processes. The TET enzymes not only convert 5-mC to 5-hmC but can further oxidize it to 5-formylcytosine (5-fC) and ultimately to 5-carboxylcytosine (5-caC), which can be removed by base excision repair mechanisms. This pathway suggests that DNA methylation patterns are more dynamic than previously thought, allowing for reversible modifications that can influence gene expression .

Transcriptional Regulation

The presence of 5-hmC at transcription start sites (TSS) has been shown to enhance transcriptional activity. In contrast to 5-mC, which often correlates with transcriptional repression, 5-hmC appears to facilitate gene activation. This differential effect highlights the nuanced roles that cytosine modifications play in regulating gene expression .

Case Study: Breast Tissue Analysis

A genome-wide characterization study analyzed the distribution of 5-hmC and 5-mC in normal breast tissue samples. The researchers found that while overall levels of 5-hmC were lower than those of 5-mC, specific genomic loci exhibited high concentrations of 5-hmC associated with active transcription. Notably, these regions were enriched among breast-specific enhancers and were significantly correlated with pathways involved in cancer progression .

Case Study: Neurological Implications

In neurological research, elevated levels of 5-hmC have been linked to neuronal differentiation and function. Studies indicate that alterations in the levels of this modification may contribute to neurodevelopmental disorders and neurodegenerative diseases, underscoring its significance in brain health .

Summary Table: Biological Roles of 5-Hydroxymethylcytosine

| Biological Function | Description |

|---|---|

| Gene Regulation | Enhances transcription at gene bodies; associated with active chromatin |

| Active Demethylation | Serves as an intermediate in DNA demethylation pathways |

| Tissue-Specific Functions | Varies across tissues; abundant in brain and stem cells |

| Cancer Association | Altered levels linked to tumorigenesis; potential biomarker for cancer detection |

Eigenschaften

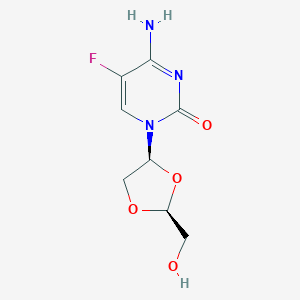

IUPAC Name |

4-amino-5-fluoro-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O4/c9-4-1-12(8(14)11-7(4)10)5-3-15-6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKXXGNCKMQXTH-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(O1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](O1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163001 | |

| Record name | 5-Fhmed-cytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145397-26-8 | |

| Record name | 5-Fhmed-cytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145397268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fhmed-cytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-5-FLUORO-1-((2S,4S)-2-(HYDROXYMETHYL)-1,3-DIOXOLAN-4-YL)PYRIMIDIN-2(1H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ3X62U8VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.